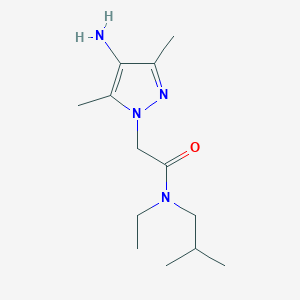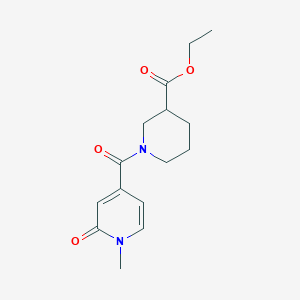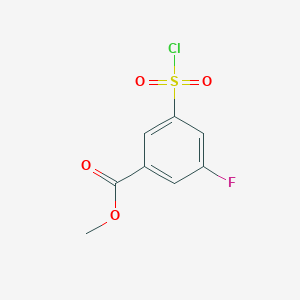
6-Amino-7-fluoro-1,2,3,4-tétrahydroquinolin-2-one
Vue d'ensemble
Description
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that contains a quinoline ring system . It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and chloroform . This compound belongs to the category of macrocyclic compounds, many of which have widespread applications in clinical settings, such as macrolactones, cyclic peptides, and nitrogen-containing macrocycles .
Synthesis Analysis
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through various synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination .
Molecular Structure Analysis
The molecular formula of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is C9H9FN2O . The InChI representation of the molecule is InChI=1S/C9H9FN2O/c10-6-4-8-5 (3-7 (6)11)1-2-9 (13)12-8/h3-4H,1-2,11H2, (H,12,13) . The canonical SMILES representation is C1CC (=O)NC2=CC (=C (C=C21)N)F .
Physical and Chemical Properties Analysis
The molecular weight of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is 180.18 g/mol . The predicted boiling point is 380.3±42.0 °C, and the predicted density is 1.331±0.06 g/cm3 . It exhibits weak acidity with a predicted pKa value of 13.60±0.20 .
Applications De Recherche Scientifique
Recherche antivirale
Ce composé a été étudié pour son potentiel en tant qu’agent antiviral. Les dérivés de l’indole, qui partagent un cadre structurel similaire, ont montré une activité inhibitrice contre le virus de la grippe A et d’autres virus . La présence du groupe fluoro peut améliorer l’interaction avec les protéines virales, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux.
Applications anti-inflammatoires
Les analogues structurels de ce composé ont démontré des propriétés anti-inflammatoires. Les recherches sur les dérivés de l’indole ont révélé leur capacité à moduler les voies inflammatoires, ce qui pourrait s’appliquer à la 6-Amino-7-fluoro-1,2,3,4-tétrahydroquinolin-2-one dans le développement de traitements pour des affections comme l’arthrite ou l’asthme .
Activité anticancéreuse
Des composés ayant une structure de base indole similaire ont été trouvés pour posséder des activités anticancéreuses. La structure unique de la this compound pourrait être utilisée pour concevoir des molécules qui ciblent des lignées cellulaires cancéreuses spécifiques ou des voies impliquées dans la croissance tumorale .
Propriétés antimicrobiennes
Les recherches sur les dérivés de l’indole ont également mis en évidence leur potentiel antimicrobien. Ce composé pourrait être étudié pour son efficacité contre une gamme de pathogènes bactériens et fongiques, contribuant à la lutte contre la résistance aux antibiotiques .
Effets neuroprotecteurs
Le fragment indole est une caractéristique commune des substances neuroactives. En tant que tel, la this compound peut avoir des applications dans la protection des cellules neuronales contre les dommages ou la dégénérescence, ce qui est crucial pour des maladies comme Alzheimer ou Parkinson .
Inhibition enzymatique
Ce composé pourrait servir de structure de départ pour le développement d’inhibiteurs enzymatiques. Son potentiel à se lier aux sites actifs en raison de sa nature aromatique et de la présence d’un groupe amino pourrait être précieux dans la conception d’inhibiteurs pour les enzymes liées à diverses maladies .
Imagerie par fluorescence
Les composés fluorés sont souvent utilisés en imagerie par fluorescence en raison de leur stabilité et de leur réactivité. La this compound pourrait être un candidat pour la création de sondes fluorescentes pour des applications d’imagerie biologique .
Conception et synthèse de médicaments
La structure du composé en fait un synthon polyvalent pour la conception de médicaments. Son incorporation dans des molécules plus grandes pourrait améliorer les propriétés pharmacocinétiques telles que la solubilité et la perméabilité membranaire, conduisant à la création de produits pharmaceutiques plus efficaces .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes, disrupting their function.
Mode of Action
Result of Action
Similar compounds have been known to disrupt biological pathways in pests.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one . For instance, the compound’s degradation patterns can serve as a model for understanding how similar compounds behave in the environment.
Analyse Biochimique
Biochemical Properties
The compound 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one contains an amino group, a fluorine atom, and a tetrahydroquinoline ring . The amino group is a reactive moiety, giving the compound good nucleophilicity . This property makes it a useful intermediate in many organic syntheses, where it can react with various electrophilic reagents to form organic molecules .
Cellular Effects
. It has been widely used in the treatment of various diseases, such as viral infections, neurological disorders, and cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of action of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in laboratory settings are not well-documented. It is known that the compound is stable at room temperature .
Propriétés
IUPAC Name |
6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNWHDIBDUYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155000-06-8 | |
| Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)


![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)

![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)




![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

